Biocytin

Descripción

This compound has been reported in Homo sapiens and Brassica napus with data available.

Propiedades

IUPAC Name |

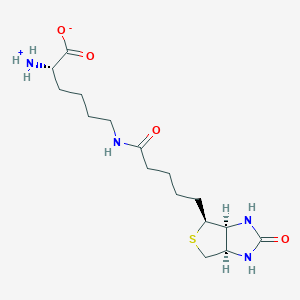

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQMYDQNMFBZNA-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973172 | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

576-19-2 | |

| Record name | Biocytin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 246 °C | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biocytin's Mechanism of Action in Neuronal Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely utilized neuroanatomical tracer that has been instrumental in elucidating the intricacies of neural circuitry.[1] Its versatility as both an anterograde and retrograde tracer, coupled with its high sensitivity and amenability to both light and electron microscopy, has made it an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action as a neuronal tracer, detailed experimental protocols, and a comparative analysis with other common tracing agents.

Core Mechanism of Action

The utility of this compound as a neuronal tracer hinges on three key processes: neuronal uptake, axonal transport, and subsequent visualization. Understanding these processes is critical for the successful design and interpretation of neuroanatomical studies.

Neuronal Uptake

This compound is readily taken up by neurons, a process that is believed to be mediated by endogenous transport systems. While the precise mechanisms are not fully elucidated for this compound itself, its structural similarity to biotin strongly suggests the involvement of the Sodium-dependent Multivitamin Transporter (SMVT) , encoded by the SLC5A6 gene.[2][3][4][5] This transporter is known to be expressed in the brain and is responsible for the uptake of biotin and other essential vitamins.[2][3][4] The uptake process is active and sodium-dependent.[6]

It is important to note that this compound can also be taken up by damaged axons, which can be a consideration in experimental design.[7]

Axonal Transport

Following uptake, this compound is actively transported along the axon. This transport is bidirectional, occurring in both the anterograde (from the soma to the axon terminal) and retrograde (from the axon terminal to the soma) directions.[1][8][9][10][11]

-

Anterograde Transport: This process allows for the detailed visualization of a neuron's axonal arborizations and terminal fields. This compound is considered to be an excellent anterograde tracer, capable of revealing very fine axonal collaterals and terminal ramifications.[10]

-

Retrograde Transport: This enables the identification of neurons that project to a specific target area. While this compound is a competent retrograde tracer, other tracers like biotinylated dextran (B179266) amine (BDA) may be superior for this purpose, resulting in more complete dendritic filling of retrogradely labeled neurons.[10]

The exact mechanism by which this compound is transported within the axon is not fully understood. It is hypothesized that it may associate with the molecular machinery responsible for fast axonal transport, potentially by "piggybacking" on vesicles or other transported components.

Visualization: The Avidin-Biotin Interaction

The visualization of this compound within neuronal tissue is based on the remarkably high and specific affinity between biotin and the protein avidin (B1170675) (or its bacterial analog, streptavidin).[1] This interaction is one of the strongest non-covalent bonds known in nature.

The standard visualization procedure involves the use of an avidin-biotin complex (ABC) method. In this technique, the tissue is incubated with a pre-formed complex of avidin and a biotinylated enzyme, most commonly horseradish peroxidase (HRP). The avidin in the complex then binds to the biotin moiety of the this compound that has been transported within the neurons. Subsequent addition of a substrate for HRP, such as diaminobenzidine (DAB), results in the deposition of a dark, insoluble reaction product, thereby revealing the morphology of the labeled neurons.

Alternatively, avidin or streptavidin can be conjugated to fluorescent molecules (fluorophores), allowing for visualization with fluorescence microscopy. This approach is particularly useful for multi-labeling experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and related tracers.

| Parameter | This compound | Neurobiotin | TMR this compound | Notes |

| Molecular Weight (Da) | 372.48[1][12] | ~286 | ~839 | Neurobiotin's lower molecular weight may contribute to its reported greater spread at the injection site.[11] TMR this compound's larger size is due to the attached fluorophore. |

| Axonal Transport Velocity | Not definitively quantified; described as "rapid"[6] | Not definitively quantified | 5.4 mm/h[13][14] | The velocity for TMR this compound provides a quantitative estimate for a this compound conjugate. The transport of unconjugated this compound is also considered to be fast. |

| Primary Transport Direction | Anterograde and Retrograde[1][8][9][10][11] | Anterograde and Retrograde[11] | Anterograde and Retrograde[14] | This compound is considered superior to BDA for anterograde transport, while BDA is often preferred for retrograde transport.[10] Neurobiotin shows more extensive retrograde labeling than this compound.[11] |

| Signal Stability | Degraded by biotinidase over time[8][9] | Similar stability to this compound | Stable for clearing and deep tissue imaging[14] | Degradation of this compound can be a limitation in long-term studies.[8][9] Fluorescent conjugates like TMR this compound offer enhanced stability for certain applications. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a neuronal tracer. Below are protocols for two common experimental paradigms.

Protocol 1: Intracellular Filling of Neurons in Brain Slices via Patch-Clamp Electrophysiology

This protocol is adapted from procedures described for whole-cell recordings and subsequent morphological recovery.

1. Preparation of Internal Solution:

- Dissolve this compound in the internal (pipette) solution at a concentration of 0.2-0.5%.

- Ensure complete dissolution by brief sonication.

- Filter the solution through a 0.2 µm syringe filter to prevent pipette clogging.

2. Electrophysiological Recording:

- Prepare acute brain slices (300-400 µm thick) according to standard laboratory procedures.

- Obtain a whole-cell patch-clamp recording from the target neuron.

- Maintain the recording for at least 15-30 minutes to allow for adequate diffusion of this compound from the pipette into the neuron, filling the soma, dendrites, and axonal arbor.[15] For complete filling of fine structures, a diffusion time of 40-60 minutes is recommended.[15]

3. Tissue Fixation:

- Following the recording, carefully withdraw the pipette to allow the neuronal membrane to reseal.

- Fix the brain slice by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C for at least 24 hours.

4. Visualization (Avidin-Biotin Complex - ABC Method):

- Wash the fixed slice thoroughly in PBS.

- Permeabilize the tissue by incubating in PBS containing 0.3-1% Triton X-100 for 1-2 hours at room temperature.

- Incubate the slice in the ABC solution (prepared according to the manufacturer's instructions) for 2-4 hours at room temperature or overnight at 4°C.

- Wash the slice in PBS to remove unbound ABC reagent.

- Develop the peroxidase reaction by incubating the slice in a solution of 0.05% diaminobenzidine (DAB) and 0.01% hydrogen peroxide in PBS. Monitor the reaction progress under a microscope and stop it by transferring the slice to PBS once the desired staining intensity is reached.

- Mount the stained slice on a glass slide, dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.

Protocol 2: In Vivo Iontophoretic Injection of this compound

This protocol is a general guideline for delivering this compound into a specific brain region in an anesthetized animal.

1. Preparation of this compound Solution and Pipette:

- Dissolve this compound at a concentration of 2-5% in a suitable buffer, such as 0.05 M Tris buffer (pH 7.6) or 0.9% saline.

- Pull a glass micropipette with a tip diameter of 10-20 µm.

- Fill the micropipette with the this compound solution.

2. Surgical Procedure and Injection:

- Anesthetize the animal and place it in a stereotaxic frame.

- Perform a craniotomy over the target brain region.

- Lower the micropipette to the desired stereotaxic coordinates.

- Eject the this compound iontophoretically using positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for a total duration of 10-20 minutes.

3. Post-Injection Survival and Perfusion:

- Allow for a survival period of 24-48 hours to permit axonal transport of the this compound.

- Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% PFA in PBS).

4. Tissue Processing and Visualization:

- Dissect the brain and post-fix it in the same fixative overnight.

- Cut brain sections (typically 40-50 µm thick) on a vibratome or freezing microtome.

- Process the sections for this compound visualization using the ABC method as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]

- 2. Major involvement of Na(+) -dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The blood-brain barrier sodium-dependent multivitamin transporter: a molecular functional in vitro-in situ correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin and this compound uptake into cultured primary calf brain microvessel endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that this compound is taken up by axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts [pubmed.ncbi.nlm.nih.gov]

- 11. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. Fast neuronal labeling in live tissue using a this compound conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Biocytin: A Technical Guide to a Cornerstone of Neuroanatomical Tracing

For decades, the intricate web of neural circuits remained largely obscured, a "black box" for scientists seeking to understand the brain's form and function. The development of neuroanatomical tracers revolutionized the field, and among these, biocytin emerged as a remarkably versatile and powerful tool. This technical guide provides an in-depth exploration of the discovery, history, and application of this compound as a neural tracer, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From a Chance Discovery to a Mainstay in Neuroscience

The story of this compound's adoption as a neural tracer begins in the late 1980s. Prior to this, neuroanatomists relied on tracers like horseradish peroxidase (HRP) and various fluorescent dyes, each with its own set of limitations. A significant breakthrough came from the work of Horikawa and Armstrong in 1988, who were initially searching for a reliable intracellular marker that could be easily visualized. They found that this compound, a naturally occurring conjugate of biotin (B1667282) (vitamin H) and the amino acid L-lysine, could be readily introduced into neurons and subsequently detected with high sensitivity using avidin-conjugated markers[1][2].

This discovery was pivotal for several reasons. This compound's small molecular weight allowed it to be easily injected through micropipettes without clogging, a common issue with other tracers[3]. Furthermore, its high affinity for avidin (B1170675), a protein with an exceptionally strong binding capacity for biotin, formed the basis of a highly sensitive and versatile detection system—the avidin-biotin complex (ABC) method[1]. This method allowed for robust and detailed visualization of neuronal morphology, revealing intricate dendritic and axonal arborizations with a clarity that resembled the classic Golgi stain[1][4].

Initially recognized for its superb anterograde tracing capabilities, where it is transported from the neuronal cell body down the axon to its terminals, subsequent studies revealed that this compound could also be used for retrograde tracing, labeling neurons that project to an injection site[5][6]. This dual-transport capacity, combined with its utility in both in vivo and in vitro preparations, solidified this compound's status as a cornerstone of neuroanatomical research[7][8].

The Cellular Journey: Uptake and Transport Mechanisms

The efficacy of this compound as a neural tracer is rooted in its ability to be taken up by neurons and transported along their intricate processes. While the precise mechanisms are not fully elucidated, it is understood that this compound relies on the cell's own transport machinery[9].

Uptake: Evidence suggests that this compound can be taken up by both neuronal cell bodies and axons[5][10]. While initial thoughts pointed towards uptake primarily at the soma and dendrites, studies have shown that axons of passage can also take up this compound, a crucial consideration for experimental design to avoid misinterpretation of pathways[10]. The uptake process is thought to be carrier-mediated, though the specific transporters involved are still under investigation[11]. Interestingly, some studies suggest a degree of selectivity in uptake, with certain neuronal subpopulations showing preferential labeling[4].

Axonal Transport: Once inside the neuron, this compound is actively transported along microtubules by motor proteins, the same system responsible for moving organelles and other essential molecules within the cell[9][12]. This active transport mechanism allows for the labeling of entire axonal and dendritic trees, often to their finest branches and synaptic terminals[7]. This compound participates in both anterograde transport (away from the cell body) and retrograde transport (towards the cell body), making it a versatile tool for mapping neural connections in both directions[6][7].

Quantitative Data on this compound and its Derivatives

The performance of a neural tracer can be quantified by several parameters, including its transport speed and labeling efficiency. The following table summarizes key quantitative data for this compound and a related, more stable compound, Neurobiotin.

| Tracer | Molecular Weight (Da) | Primary Transport Direction | Reported Transport Velocity | Notes |

| This compound | 372.48 | Anterograde and Retrograde | ~5.4 mm/h (TMR this compound conjugate)[13] | Can be degraded by biotinidase, limiting long-term studies[14]. |

| Neurobiotin™ | 286.76 | Anterograde and Retrograde | Not explicitly stated in the provided results, but known for extensive transport[15]. | A biotin derivative with higher stability and less degradation over time[14][16]. Produces more extensive labeling than this compound in some cases. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the use of this compound as a neural tracer, from injection to visualization.

Intracellular Filling of Neurons

This technique is often used in conjunction with electrophysiological recordings to correlate a neuron's firing properties with its morphology.

Materials:

-

Glass micropipettes

-

Internal solution (e.g., 2 M potassium acetate)

-

This compound (2-4% w/v)

-

Fixative (e.g., 4% paraformaldehyde in phosphate (B84403) buffer)

-

Avidin-Biotin Complex (ABC) kit

-

Diaminobenzidine (DAB)

Protocol:

-

Pipette Filling: Backfill a glass micropipette with the internal solution containing 2-4% this compound.

-

Intracellular Recording and Injection: Following stable intracellular recording, inject this compound into the neuron using either continuous or pulsed current. The duration and magnitude of the current will depend on the cell type and recording stability.

-

Diffusion: Allow sufficient time (e.g., 30-60 minutes) for the this compound to diffuse throughout the neuron's processes[17].

-

Fixation: Following the recording and diffusion period, fix the tissue by perfusion or immersion in 4% paraformaldehyde.

-

Sectioning: Cut the fixed tissue into sections (e.g., 50-100 µm thick) using a vibratome or microtome.

-

Visualization: Process the sections for this compound visualization using the ABC method (see Protocol 4.3).

Anterograde and Retrograde Tract Tracing

This method is used to map the connections between different brain regions.

Materials:

-

Microsyringe or iontophoresis system

-

This compound solution (e.g., 5-10% in saline or buffer)

-

Anesthetic

-

Stereotaxic apparatus

-

Perfusion solutions (saline and fixative)

-

ABC kit

-

DAB

Protocol:

-

Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Expose the target brain region.

-

Injection: Inject the this compound solution into the target area using a microsyringe (pressure injection) or a glass micropipette (iontophoresis).

-

Survival Period: Allow a survival period of 24-96 hours for the this compound to be transported along the neural pathways. The duration will depend on the length of the pathway being studied.

-

Perfusion and Fixation: Re-anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Tissue Processing: Dissect the brain and post-fix it in the same fixative. Cryoprotect the tissue in a sucrose (B13894) solution before sectioning.

-

Sectioning: Cut sections through the injection site and the expected terminal fields.

-

Visualization: Process the sections for this compound visualization using the ABC method (see Protocol 4.3).

Visualization using the Avidin-Biotin Complex (ABC) Method

This is the most common method for visualizing this compound in fixed tissue.

Protocol:

-

Rinsing: Rinse the sections in a buffer (e.g., phosphate-buffered saline, PBS).

-

Endogenous Peroxidase Quenching: Incubate the sections in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in PBS).

-

Permeabilization: Incubate in a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) to allow for better antibody penetration.

-

Blocking: Incubate the sections in a blocking solution (e.g., normal serum) to reduce non-specific binding.

-

ABC Incubation: Incubate the sections in the ABC reagent, which is a pre-formed complex of avidin and biotinylated horseradish peroxidase.

-

Rinsing: Rinse the sections thoroughly in buffer.

-

Chromogenic Reaction: Develop the peroxidase reaction using a chromogen such as diaminobenzidine (DAB), which produces a brown, insoluble precipitate at the location of the this compound.

-

Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate, and coverslip.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the principle of this compound detection.

Caption: Workflow for intracellular this compound labeling.

Caption: General workflow for this compound-based tract tracing.

Caption: Principle of the ABC method for this compound visualization.

Conclusion and Future Directions

This compound has undeniably left an indelible mark on the field of neuroanatomy. Its versatility, reliability, and the rich detail it provides have made it an indispensable tool for mapping neural circuits and correlating neuronal structure with function. While newer techniques, including viral tracers and advanced imaging methods, continue to emerge, this compound remains a highly relevant and widely used tool, often in conjunction with these modern approaches.

Future developments may focus on creating even more stable and versatile this compound derivatives, potentially with different fluorescent properties or improved transport characteristics. The continued refinement of protocols and the combination of this compound labeling with other techniques, such as immunocytochemistry and electron microscopy, will undoubtedly continue to provide novel insights into the complex organization and function of the nervous system.

References

- 1. Improved this compound labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]

- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. This compound injections produce selective neuronal labeling in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence that this compound is taken up by axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Axonal transport | Anthony Brown Lab - The Ohio State University [neurofilament.osu.edu]

- 13. Fast neuronal labeling in live tissue using a this compound conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biotin and this compound uptake into cultured primary calf brain microvessel endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biotin transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biocytin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin, a conjugate of D-biotin and L-lysine, is a naturally occurring compound found in serum and urine.[1][2] It serves as a crucial intermediate in the metabolism of biotin (B1667282), an essential B vitamin.[2] In the scientific community, this compound is widely recognized for its utility as a versatile neuroanatomical tracer, enabling detailed mapping of neuronal pathways.[3] Its high affinity for avidin (B1170675) and streptavidin allows for robust visualization at both the light and electron microscopic levels.[4] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its use in research and drug development.

Chemical Structure and Properties

This compound is formed through an amide linkage between the carboxyl group of biotin and the ε-amino group of L-lysine.[1] This structure confers specific chemical and physical properties that are critical for its biological functions and experimental applications.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈N₄O₄S | [5] |

| Molecular Weight | 372.48 g/mol | [5] |

| CAS Number | 576-19-2 | [5] |

| Melting Point | ~245 °C (decomposes) | [2][6] |

| Solubility in Water | 11.8 mg/mL (31.68 mM) | [1] |

| Solubility in DMSO | 75 mg/mL (201.35 mM) | [7] |

| Solubility in PBS (pH 7.2) | ~2 mg/mL | [8] |

| Appearance | White to off-white solid | [8] |

Biological Role and Signaling Pathways

The primary biological role of this compound is intrinsically linked to biotin metabolism. It is the substrate for the enzyme biotinidase, which cleaves this compound to release free biotin and lysine.[2][9] This process is essential for recycling biotin, a vital cofactor for several carboxylase enzymes involved in key metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[10][11][12]

A deficiency in biotinidase leads to an inability to recycle biotin, resulting in a state of biotin deficiency with serious neurological and dermatological consequences.[10][12] Therefore, the this compound-biotinidase pathway is critical for maintaining cellular homeostasis.

Caption: Biotin-Biocytin Metabolic Cycle.

Experimental Protocols

This compound's utility as a neuronal tracer stems from its ability to be taken up by neurons and transported axonally (both anterogradely and retrogradely).[4][13] Its small size and high solubility in aqueous solutions facilitate its delivery into cells via various methods, including intracellular injection through micropipettes.[13]

General Protocol for Neuronal Tracing and Visualization

This protocol outlines the key steps for labeling neurons with this compound and subsequently visualizing them using an avidin-biotin-peroxidase complex.

1. Preparation of this compound Solution:

-

Dissolve this compound in an appropriate intracellular solution or buffer (e.g., 0.1 M phosphate (B84403) buffer) to a final concentration of 0.5-2%.

2. This compound Injection:

-

Intracellular Filling: During whole-cell patch-clamp recording, include this compound in the pipette solution. Allow diffusion into the neuron for at least 15-30 minutes.[14]

-

Iontophoretic Injection: Use a micropipette filled with this compound solution and apply positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes.

-

Pressure Injection: Apply pressure pulses to a micropipette containing the this compound solution.

3. Tissue Fixation:

-

Following an appropriate survival period (hours to days) to allow for transport, perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).

-

Post-fix the dissected brain tissue in the same fixative overnight at 4°C.

4. Sectioning:

-

Cut the fixed tissue into sections (e.g., 50-100 µm thick) using a vibratome or freezing microtome.

5. Visualization with Avidin-Biotin-Peroxidase Complex:

-

Endogenous Peroxidase Quenching: Incubate sections in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in phosphate buffer) for 30 minutes.[15]

-

Permeabilization: Incubate sections in a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) to permeabilize cell membranes.

-

Blocking: Incubate sections in a blocking solution (e.g., 10% normal serum in PBS) to reduce non-specific binding.

-

Avidin-Biotin Complex (ABC) Incubation: Incubate sections in a pre-formed ABC solution (e.g., Vector Labs Elite ABC kit) according to the manufacturer's instructions, typically for 1-2 hours at room temperature or overnight at 4°C.[15]

-

Chromogenic Reaction: Develop the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the location of the this compound.[16]

-

Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate, and coverslip.

Caption: Workflow for this compound Neuronal Tracing.

Applications in Drug Development

The unique properties of this compound and its interaction with the avidin-biotin system have led to its application in various aspects of drug development.

-

Targeted Drug Delivery: The high-affinity interaction between biotin and avidin/streptavidin can be exploited for targeted drug delivery. Biotinylated drugs or nanoparticles can be targeted to cells or tissues that have been pre-targeted with avidin-conjugated antibodies or ligands.

-

High-Throughput Screening: Biotinylation is a common strategy for immobilizing proteins or other molecules onto solid supports for high-throughput screening assays. This compound can be used to introduce a biotin moiety for such applications.

-

Diagnostic Assays: this compound serves as a substrate for measuring biotinidase activity, which is crucial for the diagnosis of biotinidase deficiency.[3]

Conclusion

This compound is a valuable tool in the arsenal (B13267) of researchers and scientists in neuroscience and drug development. Its well-characterized chemical and physical properties, coupled with its biological role as a neuronal tracer and a key component of the biotin metabolic cycle, make it a versatile and indispensable reagent. The detailed protocols and understanding of its underlying biological pathways provided in this guide are intended to facilitate its effective use in a wide range of research and development applications.

References

- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C16H28N4O4S | CID 83814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 576-19-2 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Biotinidase and its roles in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotinidase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 13. interchim.fr [interchim.fr]

- 14. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Principles and Practice of Biocytin Passive Diffusion in Whole-Cell Patch Clamp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing biocytin for the morphological characterization of neurons following whole-cell patch clamp recording. This compound, an amide conjugate of biotin (B1667282) and L-lysine, has become an indispensable tool in neuroscience, enabling the correlation of electrophysiological properties with detailed neuronal architecture.[1][2][3] Its passive diffusion from the patch pipette into the recorded cell allows for post-hoc visualization of intricate dendritic and axonal arborizations.[4][5]

Core Principles of this compound Diffusion

Following the establishment of the whole-cell configuration, a concentration gradient drives the passive diffusion of this compound from the high concentration in the micropipette's internal solution into the neuronal cytoplasm. The small size of the this compound molecule (molecular weight of 372.48 g/mol ) facilitates its movement throughout the neuron, including fine distal processes. The extent and quality of the cell fill are dependent on several factors, including the duration of the recording, the health of the cell, and the properties of the recording pipette.[6][7]

Quantitative Parameters for this compound Labeling

Successful this compound labeling relies on the optimization of several key experimental parameters. The following table summarizes typical quantitative data from various protocols, providing a starting point for experimental design.

| Parameter | Typical Range | Notes | Source(s) |

| This compound Concentration | 0.1% - 0.5% (w/v) | Equivalent to 1 - 5 mg/mL. Higher concentrations can facilitate faster filling but may also increase background staining if leakage occurs. | [8][9] |

| ~2.7 mM - 13.5 mM | Molar concentration range. | [9] | |

| Recording/Diffusion Time | 15 - 60 minutes | Shorter times (5-15 min) may be sufficient for smaller neurons, while larger neurons or those with extensive processes may require longer filling times (>40 min).[6][7] | [6][7][8][10] |

| Pipette Resistance | 3 - 7 MΩ | Lower resistance pipettes have larger tip openings, which can facilitate faster diffusion but may be more damaging to smaller cells. Higher resistance pipettes are often used for neurons with smaller somata. | [5][11] |

| Fixation Time | 12 - 48 hours | Following the recording, slices are typically fixed in 4% paraformaldehyde (PFA) to preserve cellular morphology. | [12] |

Experimental Workflow for this compound Labeling and Visualization

The successful morphological recovery of a neuron post-electrophysiological recording involves a multi-step process. The following diagram illustrates the typical experimental workflow.

Detailed Experimental Protocols

This section provides a synthesized protocol based on established methodologies.[1][4][6][8][13]

Preparation of this compound-Containing Internal Solution

-

Prepare your standard internal patch pipette solution.

-

Dissolve this compound to a final concentration of 0.2% - 0.5% (w/v). Ensure it is fully dissolved.

-

Filter the solution through a 0.2 µm syringe filter to remove any precipitates that could clog the pipette tip.[11]

-

Aliquot and store at -20°C. Thaw a fresh aliquot for each day of recording.

Whole-Cell Recording and this compound Filling

-

Pull glass micropipettes to a resistance of 3-7 MΩ.[11]

-

Fill the pipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.

-

Approach the target neuron and establish a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Perform electrophysiological recordings as required by your experimental paradigm. During this time, this compound will passively diffuse into the cell. A minimum of 15-20 minutes is generally recommended for adequate filling of dendrites and axons.[10] For neurons with extensive arborization, this time may need to be extended to 40-60 minutes.[6]

-

After the recording, slowly retract the pipette to allow the cell membrane to reseal.[12]

-

Allow the slice to rest in the recording chamber for an additional 3-5 minutes to ensure diffusion into distal processes.[4]

Fixation and Histological Processing

-

Carefully transfer the brain slice to a well plate containing 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) and fix for 12-24 hours at 4°C.

-

Wash the slice thoroughly with PBS (3 x 10 minutes).

-

To permeabilize the tissue and block non-specific binding, incubate the slice in a solution containing 0.1-0.5% Triton X-100 and a blocking agent (e.g., 5% normal goat serum or bovine serum albumin) in PBS for 1-2 hours at room temperature.

Visualization of this compound

The high-affinity interaction between biotin and avidin (or streptavidin) is the basis for this compound visualization.[5]

-

Incubate the slice in a solution containing an avidin- or streptavidin-conjugated reporter molecule. Common conjugates include:

-

Incubate according to the manufacturer's instructions, typically overnight at 4°C on a shaker.

-

Wash the slice thoroughly with PBS (3 x 10 minutes).

-

For chromogenic detection, develop the signal by incubating with DAB and hydrogen peroxide until the desired staining intensity is reached. Monitor the reaction under a microscope.

-

For fluorescent detection, proceed to the mounting step.

Mounting, Imaging, and Reconstruction

-

Mount the stained slice on a glass slide.

-

Dehydrate the slice through an ethanol (B145695) gradient and clear with an agent like xylene if using a non-aqueous mounting medium.[10]

-

Coverslip using an appropriate mounting medium.

-

Image the labeled neuron using a light microscope (for DAB) or a confocal microscope (for fluorescence).

-

For detailed morphological analysis, the acquired image stack can be used for 3D neuronal reconstruction using software such as Neurolucida or Fiji (ImageJ).[1]

Concluding Remarks

The passive diffusion of this compound during whole-cell patch clamp recordings is a robust and powerful technique for the detailed anatomical characterization of physiologically identified neurons. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably obtain high-quality morphological data to complement their electrophysiological findings, thereby advancing our understanding of neuronal structure and function.

References

- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice | Semantic Scholar [semanticscholar.org]

- 3. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]

- 5. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. axolbio.com [axolbio.com]

- 12. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]

- 13. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Versatility of Biocytin in Unraveling Developmental Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Biocytin, a conjugate of biotin (B1667282) and L-lysine, has established itself as an indispensable tool in developmental neurobiology. Its low molecular weight and high affinity for avidin (B1170675) and streptavidin make it a versatile tracer for elucidating neuronal morphology, connectivity, and communication during the intricate processes of brain development. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key methodologies.

Core Applications of this compound in Developmental Neurobiology

This compound's utility in developmental neurobiology stems from its ability to be introduced into individual cells and subsequently visualized, allowing for the detailed anatomical and functional characterization of neurons and their networks as they form.

1. Neuroanatomical Tracing and Morphological Analysis:

This compound is widely used as an intracellular and extracellular neuroanatomical tracer to map the intricate connections of the developing nervous system.[1][2] It can be transported both anterogradely (from the cell body to axon terminals) and retrogradely (from axon terminals to the cell body), providing a comprehensive view of neuronal projections.[3][4] This is particularly valuable for studying the formation of neural circuits during embryogenesis and early postnatal life. Once a neuron is filled with this compound, its complete dendritic and axonal arborizations can be reconstructed in three dimensions, offering crucial insights into neuronal maturation and differentiation.[5]

2. Identification of Gap Junction Coupling:

During development, many neuronal and glial populations are transiently connected by gap junctions, forming functional syncytia that are thought to play a role in coordinating developmental events.[6] this compound, being a small molecule, can pass through these gap junction channels. By injecting this compound into a single cell, researchers can visualize the extent of its coupling to neighboring cells, thereby mapping the size and organization of these transiently coupled networks.[6][7]

3. Correlation of Electrophysiology and Morphology:

A powerful application of this compound is its use in combination with electrophysiological recordings, such as whole-cell patch-clamp.[8][9] By including this compound in the recording pipette, a neuron's electrical properties can be characterized in living tissue, and its morphology can be subsequently revealed through histological processing. This correlative approach is fundamental for linking a neuron's function to its structure during development, allowing researchers to study how changes in morphology relate to changes in firing patterns and synaptic integration.[10][11]

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate neuronal coupling during development.

| Developmental Stage | Cell Cycle Phase | Percentage of Coupled Cells in the Ventricular Zone |

| Early Neurogenesis | G1 | ~50% |

| S | 100% | |

| G2 | 100% | |

| Late Neurogenesis | G1 | <50% |

| S | <50% | |

| G2 | 100% | |

| Table 1: Developmental Changes in Cell Coupling in the Neocortical Ventricular Zone. Data adapted from Bittman et al. (1997). The study used intracellular this compound labeling to determine the percentage of coupled neural precursors in different phases of the cell cycle during early and late neurogenesis in the developing neocortex.[7] |

| Postnatal Day (P) | Mean Number of Coupled Astrocytes (± SEM) |

| P5 | 11 ± 3 |

| P10 | 73 ± 17 |

| P15 | 45 ± 8 |

| P20 | 57 ± 14 |

| Table 2: Postnatal Development of Astrocyte Coupling in the Mouse Barrel Cortex. Data adapted from Houades et al. (2008). This compound was injected into individual astrocytes in layer IV of the barrel cortex to quantify the number of coupled cells at different postnatal ages.[1] |

Experimental Protocols

Protocol 1: Intracellular Filling of Neurons with this compound via Patch-Clamp Pipette

This protocol describes the procedure for filling a neuron with this compound during a whole-cell patch-clamp recording session to allow for subsequent morphological analysis.

Materials:

-

Internal solution for patch pipette containing 0.2-0.5% this compound.

-

Acute brain slices from embryonic or postnatal animals.

-

Patch-clamp electrophysiology setup with infrared differential interference contrast (IR-DIC) microscopy.

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Methodology:

-

Prepare Internal Solution: Dissolve this compound in the desired internal solution to a final concentration of 0.2-0.5%. Sonicate briefly to ensure complete dissolution.

-

Obtain Whole-Cell Recording: Under visual guidance using IR-DIC microscopy, establish a whole-cell patch-clamp recording from the target neuron in an acute brain slice.

-

This compound Diffusion: Allow this compound to diffuse from the pipette into the neuron for at least 20-30 minutes during the recording. For neurons with extensive axonal arbors, a longer filling time may be necessary.

-

Gentle Pipette Retraction: After the recording, slowly retract the patch pipette to allow the cell membrane to reseal, which is crucial for containing the this compound within the neuron.

-

Fixation: Immediately following the recording, carefully transfer the brain slice to a vial containing 4% PFA in PBS and fix overnight at 4°C.

-

Storage: After fixation, wash the slice in PBS and store at 4°C until further histological processing.

Protocol 2: Visualization of this compound-Filled Neurons

This protocol outlines the steps for visualizing this compound-labeled cells using a streptavidin-conjugated fluorescent marker.

Materials:

-

Fixed brain slices containing this compound-filled neurons.

-

Phosphate-buffered saline (PBS).

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

-

Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, 594, or 647).

-

Mounting medium.

Methodology:

-

Washing: Thoroughly wash the fixed brain slices in PBS to remove any residual fixative.

-

Permeabilization and Blocking: Incubate the slices in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding and permeabilize the tissue.

-

Streptavidin Incubation: Incubate the slices in a solution containing the streptavidin-fluorophore conjugate (typically at a concentration of 1:500 to 1:1000 in PBS with 0.3% Triton X-100) overnight at 4°C or for 2-4 hours at room temperature.

-

Washing: Wash the slices extensively in PBS to remove unbound streptavidin.

-

Mounting: Mount the stained slices on glass slides using an appropriate mounting medium.

-

Imaging: Visualize the this compound-labeled neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

References

- 1. Gap Junction-Mediated Astrocytic Networks in the Mouse Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Juxtasomal this compound Labeling to Study the Structure-function Relationship of Individual Cortical Neurons [jove.com]

- 6. Gap junctional communication and the development of local circuits in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell coupling and uncoupling in the ventricular zone of developing neocortex | Kriegstein Lab [kriegstein-lab.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] this compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice | Semantic Scholar [semanticscholar.org]

- 10. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Biocytin Filling for In Vivo Patch Clamp Recording

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the intracellular filling of neurons with biocytin during in vivo whole-cell patch clamp recordings. This technique is crucial for the direct correlation of a neuron's electrophysiological properties with its detailed morphological structure, enabling a deeper understanding of neural circuits and their function.

Core Principles and Considerations

The inclusion of this compound in the patch pipette's internal solution allows it to diffuse throughout the neuron during a whole-cell recording.[1] Following the experiment, the brain tissue is fixed and processed histochemically. The this compound is typically visualized by binding it with a streptavidin-fluorophore conjugate, revealing the complete dendritic and axonal arborization of the recorded neuron.[2]

Successful morphological recovery depends on several critical factors: the quality and duration of the recording, the careful retraction of the pipette to allow the cell membrane to reseal, and the meticulous post-recording processing of the tissue.[3][4]

Quantitative Data and Recommended Parameters

The following tables summarize key quantitative parameters for successful this compound filling, compiled from various established protocols.

Table 1: Recommended Pipette and Recording Parameters

| Parameter | Recommended Value | Notes | Source |

| Pipette Resistance | 5 - 8 MΩ | Lower resistance for larger neurons, higher for smaller ones. | [2][3] |

| Access Resistance (Rs) | < 80 MΩ (ideally < 40 MΩ) | A low and stable Rs is crucial for cell health and good filling. | [3][4] |

| Recording Duration | 10 - 40 minutes | Longer times are needed for complete filling of distal processes. | [2][5][6] |

| Temperature | 34 - 36 °C | Longer filling times may be required at room temperature. | [6][7] |

Table 2: Example Internal Solution Composition

This composition is a standard starting point and may require optimization for specific neuron types.

| Component | Concentration | Purpose | Source |

| K-Gluconate | 134 mM | Primary potassium salt for setting resting potential. | [6] |

| KCl | 6 mM | Chloride source. | [6] |

| HEPES | 10 mM | pH buffer. | [6] |

| NaCl | 4 mM | Sodium source. | [6] |

| Mg-ATP | 4 mM | Energy source for cellular processes. | [6] |

| Na-GTP | 0.3 mM | Energy source for cellular processes. | [6] |

| Phosphocreatine | 14 mM | Energy buffer. | [6] |

| This compound | 0.2% - 0.5% (w/v) | Morphological tracer. | [7][8] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the key factors influencing the success of the procedure.

Detailed Experimental Protocol

Section 4.1: Preparation of Internal Solution and Pipettes

-

Internal Solution: Prepare the internal solution from fresh stock solutions. Add this compound to the desired concentration (e.g., 0.2% is 2 mg per 1 mL).[7] Sonicate the solution for 10-15 minutes to ensure the this compound is completely dissolved.[7] Aliquot and store at -20°C or -80°C. On the day of recording, thaw an aliquot and keep it on ice.[2]

-

Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 5-7 MΩ.[3] The ideal tip diameter is approximately 1 µm.[3] A relatively long, tapered shank is ideal for minimizing tissue damage during in vivo patching.[3]

-

Pipette Filling: Just before use, fill the pipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.[2]

Section 4.2: In Vivo Whole-Cell Recording and this compound Filling

-

Animal Preparation: Perform surgery on the anesthetized animal to create a craniotomy over the brain region of interest.[3] Securely head-fix the animal on the recording rig.

-

Approaching the Neuron: Lower the recording pipette into the brain. Apply light positive pressure (15-30 mbar) to the pipette as it descends to prevent the tip from clogging.[2][9] Avoid excessive pressure, which can cause high background staining by expelling this compound into the extracellular space.[7][10]

-

Giga-Ohm Seal and Whole-Cell Configuration: Once a neuron is targeted, form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[11] Rupture the membrane patch with brief suction or voltage pulses to achieve the whole-cell configuration. Monitor the access resistance (Rs); a value below 80 MΩ is necessary for good filling.[3]

-

Recording and Filling: Proceed with the electrophysiological recording. This compound will passively diffuse from the pipette into the cell. A recording duration of at least 10-15 minutes is recommended for adequate filling of dendrites and axons.[6][7] For very large neurons or to fill fine distal processes, this time can be extended to 40 minutes or more, provided the recording remains stable.[2]

-

Pipette Retraction: This is a critical step. After the recording and filling period, slowly retract the pipette while in voltage-clamp mode.[3] A successful retraction will lead to the resealing of the cell membrane, often observed as the formation of an outside-out patch, which increases the resistance measured by the amplifier.[5] This ensures the this compound is trapped within the intact neuron.

Section 4.3: Post-Recording Tissue Processing

-

Perfusion and Fixation: After the final recording, deeply anesthetize the animal and transcardially perfuse with saline followed by a fixative solution, typically 4% paraformaldehyde (PFA) in phosphate (B84403) buffer (PB).[12]

-

Post-Fixation: Carefully extract the brain and store it in the same fixative solution for 24 hours at 4°C.[12]

-

Sectioning: Transfer the brain to a phosphate-buffered saline (PBS) solution. Using a vibratome, cut sections containing the recorded area at a thickness of 50-100 µm for subsequent staining.

Section 4.4: Histochemical Staining and Visualization

-

Washing: Wash the sections multiple times in PBS to remove excess fixative.[12]

-

Permeabilization: Incubate the sections in a PBS solution containing a detergent like Triton X-100 (e.g., 0.3%) to permeabilize the cell membranes, allowing antibodies and streptavidin to penetrate the tissue.

-

Blocking: To reduce non-specific binding, incubate the sections in a blocking solution (e.g., PBS with 10% normal goat serum) for 1-2 hours at room temperature.[4]

-

Streptavidin Incubation: Incubate the sections with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594) overnight at 4°C. The high affinity of streptavidin for biotin (B1667282) will specifically label the this compound-filled neuron.[2]

-

Final Washes and Mounting: Wash the sections again in PBS to remove unbound streptavidin. Mount the sections on glass slides using an aqueous mounting medium.

-

Imaging: Visualize the filled neuron using a confocal or two-photon microscope to perform a 3D morphological reconstruction.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) | Source |

| No/Weak Staining | - Inadequate filling time.- Cell membrane did not reseal upon retraction.- this compound degradation in internal solution.- Insufficient tissue permeabilization. | - Increase recording duration to >20 mins.- Retract pipette very slowly; look for an outside-out patch formation.- Use freshly prepared or properly stored internal solution aliquots.- Increase Triton X-100 concentration or incubation time. | [2][5][8] |

| High Background Staining | - Excessive positive pressure during approach.- Cell lysis during recording.- Pipette tip was clogged and cleared aggressively near the cell. | - Use minimal positive pressure needed to keep the tip clean.- Monitor cell health (stable baseline, low Rs). If a cell dies, move to a new area.- Ensure a clean pipette tip before approaching the target region. | [7][10] |

| Damaged Morphology (beading, severed processes) | - Poor cell health during recording.- Axon or dendrite was severed by the pipette during approach.- Over-fixation of the tissue. | - Abort recordings if Rs increases significantly or baseline becomes unstable.- Approach the neuron from an angle that avoids major axonal tracts.- Adhere to standard fixation times (e.g., 24h in 4% PFA). | [10] |

References

- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers. [escholarship.org]

- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]

- 3. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scientifica.uk.com [scientifica.uk.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iontophoretic Injection of Biocytin for Tract Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a versatile neuroanatomical tracer used for detailing the morphology of individual neurons and tracing neural pathways.[1][2][3] Its low molecular weight allows for efficient transport within neurons.[2] Due to its high affinity for avidin, this compound can be readily visualized at both light and electron microscopic levels using avidin-conjugated markers.[1][3][4] This tracer is effectively taken up by neurons and transported in both anterograde and retrograde directions, making it a valuable tool in neuroanatomical research.[3][5] Iontophoretic injection provides a controlled method for delivering this compound to a specific brain region, resulting in well-defined injection sites. This document provides detailed application notes and protocols for the iontophoretic injection of this compound for tract tracing studies.

Principles of this compound Tract Tracing

Following iontophoretic injection into the brain, this compound is taken up by neurons and transported along their axons.[4]

-

Anterograde Transport: this compound is transported from the neuronal cell body (soma) towards the axon terminals. This allows for the mapping of efferent connections from the injection site. This compound has been shown to be an excellent anterograde tracer, labeling fine axonal collaterals and terminal ramifications.[5][6]

-

Retrograde Transport: this compound is also transported from the axon terminals back to the cell body. This enables the identification of neurons that project to the injection site. While retrograde transport of this compound is observed, it may be less efficient than its anterograde transport.[5][6]

A significant drawback of this compound is its susceptibility to degradation by the enzyme biotinidase present in biological tissues, which can limit its effectiveness in long-term studies.[1][3]

Data Presentation: Iontophoretic Injection Parameters

The following tables summarize key quantitative data from published studies on the iontophoretic injection of this compound. These parameters can be used as a starting point for optimizing experiments.

Table 1: In Vivo Iontophoretic Injection Parameters for this compound

| Parameter | Value | Species | Target Region | Reference |

| This compound Concentration | 4% | Rat | Primary Motor Cortex | [1][3] |

| 5% | Rat | Various | [7] | |

| Injection Current | 5 - 10 µA | Rat | Primary Motor Cortex | [1][3] |

| Injection Duration | 30 min (7s on, 7s off) | Rat | Primary Motor Cortex | [1][3] |

| Pipette Tip Diameter | 20 µm | Rat | Primary Motor Cortex | [1][3] |

| Survival Time | 24 - 96 hours | Rat | Primary Motor Cortex | [1][3] |

Table 2: In Vitro Iontophoretic Injection Parameters for this compound in Brain Slices

| Parameter | Value | Species | Brain Preparation | Reference |

| This compound Concentration | 2% | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |

| Electrode Type | 8-12 MΩ patch clamp electrodes | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |

| Injection Duration | 10 min | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |

| Post-injection Incubation | 4 or more hours | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |

Experimental Protocols

This section provides a detailed methodology for the iontophoretic injection of this compound and subsequent tissue processing.

I. Electrode Preparation

-

Pull glass micropipettes from borosilicate glass capillaries to the desired tip diameter (e.g., 20 µm for in vivo injections).[1][3]

-

Fill the micropipette with a filtered solution of this compound (e.g., 2-5% in a suitable buffer like 0.1 M phosphate (B84403) buffer).

II. Iontophoretic Injection (In Vivo)

-

Anesthetize the animal according to an approved protocol.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the target brain region.

-

Carefully lower the this compound-filled micropipette to the desired stereotaxic coordinates.

-

Connect the micropipette to an iontophoresis device.

-

Apply a positive current (e.g., 5-10 µA) with a pulsed cycle (e.g., 7 seconds on, 7 seconds off) for the desired duration (e.g., 30 minutes).[1][3]

-

After the injection, slowly retract the micropipette.

-

Suture the incision and provide post-operative care, including analgesics and antibiotics.[1][3]

-

Allow the animal to survive for the desired period (e.g., 24-96 hours) to permit axonal transport of the this compound.[1][3]

III. Tissue Processing and Visualization

-

Deeply anesthetize the animal and perform transcardial perfusion with a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer).

-

Dissect the brain and post-fix it in the same fixative solution overnight at 4°C.[2]

-

Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%).

-

Section the brain on a cryostat or vibratome at a desired thickness (e.g., 40-50 µm).

-

Collect the sections in a phosphate buffer solution.

-

To visualize the this compound, use the avidin-biotin-complex (ABC) method. This typically involves the following steps: a. Quench endogenous peroxidase activity. b. Block non-specific binding sites with a blocking serum. c. Incubate the sections with an avidin-biotin-peroxidase complex. d. Develop the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to produce a visible brown reaction product.

-

Mount the sections on glass slides, dehydrate, clear, and coverslip.

Visualizations

The following diagrams illustrate the experimental workflow and the principles of this compound transport.

Caption: Experimental workflow for iontophoretic injection of this compound.

Caption: Anterograde and retrograde transport of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dyslexialab.net [dyslexialab.net]

- 3. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro this compound injection into perinatal mouse brain: a method for tract tracing in developing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pressure Injection Biocytin Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a highly effective and versatile neuroanatomical tracer. Its small molecular weight and high solubility in aqueous solutions make it an excellent candidate for intracellular and extracellular labeling of neurons.[1][2] The pressure injection technique allows for the targeted delivery of this compound to specific brain regions or cell populations to delineate neuronal morphology, trace axonal projections, and study neural circuitry.[1][3][4] Unlike iontophoresis, pressure injection allows for the delivery of a defined volume of tracer, which can be crucial for quantitative studies.

This document provides detailed protocols and application notes for the successful use of pressure injection to deliver this compound for neuroanatomical studies.

Principle of the Technique

The technique involves using a glass micropipette filled with a this compound solution, which is positioned in the target tissue. A controlled pulse of positive pressure, typically regulated by a microinjection controller (e.g., Picospritzer), is applied to the back of the pipette. This ejects a small, defined volume of the this compound solution into the extracellular space. Nearby neurons and their processes take up the this compound. The tracer is then transported both anterogradely (down axons to terminals) and, to some extent, retrogradely (from terminals back to the cell body).[3][5] Following a survival period to allow for transport, the tissue is fixed and processed using avidin-based histochemistry to visualize the labeled cells.

Key Experimental Methodologies

Micropipette Preparation

Proper micropipette fabrication is critical for successful and reproducible injections.

-

Material: Use thin-walled borosilicate glass capillaries.

-

Pulling: Pull the capillaries using a commercial micropipette puller (e.g., Sutter Instrument Co. or Narishige). The goal is to create a pipette with a long, gradual taper and a sharp tip.

-

Tip Modification: The tip diameter is a crucial parameter that must be optimized for the target tissue and injection volume.

-

For small, localized injections, a tip diameter of 10-20 µm is often suitable.

-

The tip can be beveled to facilitate smooth entry into the tissue.

-

Alternatively, the tip can be broken back to the desired diameter under a microscope using fine forceps.

-

-

Cleaning (Optional): For highly sensitive applications, acid-washing the glass capillaries before pulling can improve results.

This compound Solution Preparation

-

Concentration: A typical concentration range for this compound is 2% to 5% (w/v).[4] For some applications, concentrations as low as 0.2% in intracellular solutions are used for single-cell filling.

-

Solvent: Dissolve this compound in a suitable buffer. Common choices include:

-

0.05 M Tris buffer (pH 7.6)

-

0.1 M Phosphate Buffer (PB) or Phosphate-Buffered Saline (PBS) (pH 7.4)

-

For intracellular filling during electrophysiology, it is dissolved in the internal pipette solution.

-

-

Preparation:

-

Weigh the desired amount of this compound and add it to the chosen solvent.

-

Vortex or sonicate the solution for 10-15 minutes to ensure the this compound is completely dissolved.[6]

-

Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.

-

Prepare fresh solution on the day of the experiment or use aliquots stored at -20°C to prevent degradation.

-

Pressure Injection Procedure

This protocol assumes the use of a stereotaxic frame for in vivo injections and a micromanipulator for in vitro slice preparations, connected to a pressure microinjection system.

-

Load the Micropipette: Carefully back-fill the prepared micropipette with the filtered this compound solution using a microloader pipette tip. Ensure there are no air bubbles in the tip.

-

Mount the Pipette: Securely mount the filled pipette in the holder connected to the pressure injection system.

-

Establish Positive Pressure: Apply a low, continuous positive pressure to the pipette. This prevents the backflow of extracellular fluid into the pipette tip and keeps the tip clear.

-

Position the Pipette:

-

In Vivo: Lower the pipette to the predetermined stereotaxic coordinates for the target brain region.

-

In Vitro: Under microscopic guidance, position the pipette tip just above the surface of the slice in the desired area.

-

-

Enter the Tissue: Slowly advance the pipette into the tissue to the target depth.

-

Perform the Injection:

-

Switch from continuous low pressure to the injection pulse settings.

-

Deliver a series of pressure pulses to eject the this compound solution. The key is to use the minimum pressure required to achieve the desired injection volume without causing significant tissue damage or leakage to the surface.

-

One documented manual method involved expelling this compound with a 10-ml syringe compressed by approximately 1 cc over 5 seconds; however, this was noted to produce significant tissue damage and is not recommended for controlled labeling.[3]

-

-

Pipette Retraction: After the injection is complete, maintain the pipette in place for 5-10 minutes to allow for initial diffusion of the tracer and to minimize backflow up the pipette track upon retraction.

-

Withdrawal: Slowly withdraw the pipette from the brain.

Post-Injection Survival and Tissue Processing

-

Survival Period: Allow sufficient time for this compound transport.

-

Anterograde Transport: A survival time of 2-3 days is often sufficient for labeling long tracts like the corticospinal tract.[4] For shorter pathways or in vitro preparations, incubation times of 4 to 8 hours may be adequate.

-